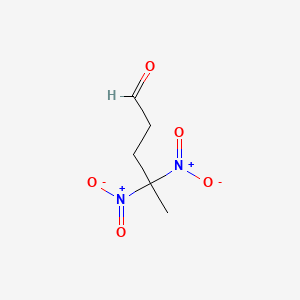

4,4-Dinitropentanal

Description

Contextualization within Nitro-Aldehyde Chemistry

The chemistry of nitro-aldehydes is intrinsically linked to fundamental carbon-carbon bond-forming reactions, most notably the Henry Reaction, also known as the nitro-aldol reaction. organic-chemistry.orgwikipedia.org Discovered in 1895, this base-catalyzed reaction joins a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. wikipedia.org All steps of the Henry reaction are reversible. The versatility of aliphatic nitro compounds allows them to be transformed into a wide array of other functionalities, making them valuable building blocks in organic synthesis. rsc.org

The presence of the aldehyde group in 4,4-dinitropentanal allows for a range of chemical transformations. Aldehydes are known to condense with primary nitro compounds, which can lead to the formation of β-dinitro compounds. rsc.org Furthermore, the nitro group itself can be converted into other functional groups. For instance, the Nef reaction provides a method to transform a primary or secondary nitroalkane into an aldehyde or ketone through acid hydrolysis of its corresponding nitronate salt. wikipedia.org This reaction was first reported in 1894. wikipedia.org

The synthesis of γ-nitroaldehydes can be achieved through tandem reactions, for example, by combining a nitroalkene synthesis with the asymmetric Michael addition of aldehydes to the nitroalkenes. acs.org

Significance of Dinitrated Aliphatic Compounds in Contemporary Chemical Research

Historically and currently, a primary interest in polynitro aliphatic compounds lies in their application as energetic materials. The high nitrogen and oxygen content and the potential to form strong dinitrogen (N₂) and carbon dioxide (CO₂) bonds upon decomposition are key factors in this field. uma.ac.id While the article will not delve into specific applications, the fundamental chemical properties that make them suitable for such uses are a core aspect of their scientific interest.

Beyond energetics, the synthetic utility of dinitrated aliphatic compounds is a major driver of research. The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, ketones, and oximes. scispace.com This versatility makes gem-dinitroalkanes valuable intermediates in the synthesis of complex organic molecules. For example, they can participate in various carbon-carbon bond-forming reactions, leveraging the activating effect of the nitro groups.

Historical Overview of Related Dinitrated Systems in Organic Synthesis

The study of nitrated organic compounds has a rich history dating back to the 19th century. Aromatic nitration, for instance, has long been a fundamentally important industrial process. scispace.com The synthesis and reactions of aliphatic nitro compounds also have deep roots. The Henry reaction, discovered by Louis Henry in 1895, provided a reliable method for forming β-nitro alcohols, which are precursors to many other compounds. wikipedia.org A year earlier, in 1894, John Ulric Nef reported the reaction that now bears his name, demonstrating the conversion of a nitroalkane salt into a carbonyl compound. wikipedia.org

The synthesis of geminal dinitroalkanes has been a subject of study for many decades. For example, the synthesis of 1,1-dinitroethane (B1361779) was a subject of research documented in the Journal of the American Chemical Society in 1961. lookchem.com Research into the synthesis of various dinitrated compounds, such as 1,1-dinitropentane and cyclohexyldinitromethane, was also being conducted for their chemical properties and potential applications. dtic.mil The development of methods for the nitration of alkanes has also been a continuous area of research. researchgate.net

The table below presents data on the synthesis of this compound and related nitro compounds as reported in the literature.

| Precursor | Reagent | Product | Yield |

| 4,4-Dinitropentanoyl chloride | Sodium trimethoxyborohydride | This compound | 72% dtic.mil |

| 4-Methyl-4-nitropentanoyl chloride | Sodium trimethoxyborohydride | 4-Methyl-4-nitropentanal | 66% dtic.mil |

| 4-Nitropentanoyl chloride | Sodium trimethoxyborohydride | 4-Nitropentanal | 63% dtic.mil |

| 4-Nitrobutanoyl chloride | Sodium trimethoxyborohydride | 4-Nitrobutanal | 36% dtic.mil |

| p-Nitrobenzoyl chloride | Sodium trimethoxyborohydride | p-Nitrobenzaldehyde | 74% dtic.mil |

Compound Index

Structure

3D Structure

Properties

CAS No. |

5437-68-3 |

|---|---|

Molecular Formula |

C5H8N2O5 |

Molecular Weight |

176.13 g/mol |

IUPAC Name |

4,4-dinitropentanal |

InChI |

InChI=1S/C5H8N2O5/c1-5(6(9)10,7(11)12)3-2-4-8/h4H,2-3H2,1H3 |

InChI Key |

DBUDYVMAPIJUTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=O)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dinitropentanal

Precursor Synthesis Strategies for 4,4-Dinitropentanoyl Chloride

The principal precursor for the synthesis of 4,4-Dinitropentanal is 4,4-Dinitropentanoyl chloride. Its preparation is a critical step, starting from 4,4-Dinitropentanoic acid.

The most direct method for synthesizing 4,4-Dinitropentanoyl chloride is through the derivatization of 4,4-Dinitropentanoic acid. This conversion is typically accomplished by reacting the carboxylic acid with thionyl chloride (SOCl₂). dtic.mildtic.mil This standard procedure for creating acyl chlorides from carboxylic acids has been shown to be effective for this specific nitro compound. Research indicates that this reaction proceeds with high efficiency, achieving a yield of approximately 88%. dtic.mil The product is a fuming oil with a boiling point of 105-106°C at 1 mm Hg pressure. dtic.mil

Table 1: Synthesis of 4,4-Dinitropentanoyl Chloride

| Reactant | Reagent | Yield | Reference |

|---|

The synthesis of the immediate precursor, 4,4-Dinitropentanoic acid, is itself a notable pathway. The foundational method involves a base-catalyzed Michael addition of a gem-dinitro compound to an acrylate (B77674). Specifically, 1,1-Dinitroethane (B1361779) is condensed with methyl acrylate. dtic.milresearchgate.net This reaction forms the intermediate ester, methyl 4,4-dinitropentanoate. researchgate.net Subsequently, this ester undergoes hydrolysis to yield 4,4-Dinitropentanoic acid. dtic.milresearchgate.net Following this procedure without the isolation of the intermediate methyl ester has been reported to produce 4,4-Dinitropentanoic acid in a 62% yield. dtic.mil

Derivatization from 4,4-Dinitropentanoic Acid

Direct Reduction Approaches to this compound

The conversion of 4,4-Dinitropentanoyl chloride to this compound requires a selective reducing agent that can reduce the acyl chloride to an aldehyde without continuing the reduction to the corresponding alcohol.

Research has demonstrated that sodium trimethoxyborohydride, NaBH(OCH₃)₃, is an effective reagent for the selective reduction of nitro-substituted acid chlorides to their corresponding nitro aldehydes. dtic.mil This method has been successfully applied to the synthesis of this compound from 4,4-Dinitropentanoyl chloride, affording the desired aldehyde in a 72% yield. dtic.mil The use of a milder borohydride (B1222165) derivative like sodium trimethoxyborohydride is crucial, as stronger hydrides such as lithium aluminum hydride or even sodium borohydride would likely reduce the acyl chloride all the way to 4,4-dinitro-1-pentanol. chemistrysteps.comsaskoer.ca

The reduction is typically performed using tetrahydrofuran (B95107) (THF) as the solvent. dtic.mil In a documented procedure, a solution of sodium trimethoxyborohydride (0.0782 mole) in THF is added to a solution of 4,4-Dinitropentanoyl chloride (derived from 0.108 mole of the acid) in the same solvent. dtic.mil It is noted that for the reduction of carboxylic acid chlorides to aldehydes, the use of equivalent quantities of the reducing agent is a key factor in preventing over-reduction to the alcohol. dtic.mil After the reaction, the mixture is typically worked up with hydrochloric acid and extracted with an ether. dtic.mil

Temperature control is critical for maximizing the yield of the aldehyde and preventing side reactions. The addition of the sodium trimethoxyborohydride solution is performed dropwise while maintaining the reaction temperature between -40°C and -30°C. dtic.mil After the addition is complete, the mixture is held at this low temperature for a period before being allowed to warm to room temperature. dtic.mil These low-temperature conditions are essential for isolating the aldehyde, as higher temperatures could promote further reduction. The reaction is conducted at atmospheric pressure. The reported 72% yield for this compound was achieved under these optimized temperature conditions. dtic.mil

Table 2: Direct Reduction of 4,4-Dinitropentanoyl Chloride

| Parameter | Details | Reference |

|---|---|---|

| Reagent | Sodium Trimethoxyborohydride | dtic.mil |

| Solvent | Tetrahydrofuran (THF) | dtic.mil |

| Stoichiometry | Near-equivalent moles of reducing agent to acyl chloride | dtic.mil |

| Temperature | -40°C to -30°C | dtic.mil |

| Yield | 72% | dtic.mil |

Reaction Stoichiometry and Solvent Effects

Comparative Analysis of Reducing Agents for Aldehyde Formation

A crucial step in the synthesis of this compound is the reduction of a precursor functional group to an aldehyde. A common precursor for this transformation is a nitrile (4,4-dinitropentanenitrile) or an acid chloride (4,4-dinitropentanoyl chloride). The choice of reducing agent is critical to prevent over-reduction to an alcohol while ensuring high yield and selectivity.

One documented synthesis of this compound involves the reduction of 4,4-dinitropentanoyl chloride using sodium trimethoxyborohydride, which resulted in a 72% yield. dtic.mil Other reducing agents are commonly employed for the conversion of nitriles to aldehydes and could be applicable in this synthesis. chemistrysteps.com

Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for the partial reduction of nitriles and esters to aldehydes. unacademy.comchemistrysteps.com It is a milder reducing agent than lithium aluminum hydride (LiAlH₄), which typically reduces nitriles to primary amines. chemistrysteps.com The reaction with DIBAL-H proceeds through the formation of an iminium anion intermediate, which is then hydrolyzed during aqueous workup to yield the aldehyde. unacademy.comchemistrysteps.com

Another established method is the Stephen aldehyde synthesis, which utilizes tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to reduce nitriles to aldehydes via an imine intermediate. chemistrysteps.comunacademy.com Additionally, systems based on Raney Nickel, in conjunction with hydrogen donors like formic acid or sodium hypophosphite, offer a convenient and relatively inexpensive option for this transformation, often conducted in aqueous media at ambient conditions. researchgate.net

Interactive Table: Comparative Analysis of Reducing Agents for Aldehyde Synthesis from Nitrile Precursors

| Reducing Agent/System | Key Characteristics | Potential Advantages | Potential Disadvantages |

| Sodium trimethoxyborohydride | Selective reducing agent for acid chlorides. | Demonstrated effectiveness in synthesizing this compound. dtic.mil | Requires the synthesis of the acid chloride precursor. |

| DIBAL-H | Mild and selective for partial reduction of nitriles and esters. chemistrysteps.com | High selectivity for aldehydes, avoiding over-reduction. chemistrysteps.com | Can be sensitive to reaction conditions; may require low temperatures. |

| Stephen Aldehyde Synthesis (SnCl₂/HCl) | Classic method for nitrile to aldehyde conversion. chemistrysteps.com | Established and well-documented procedure. | Can involve harsh acidic conditions. researchgate.net |

| Raney Nickel/Formic Acid | Catalytic system using a convenient hydrogen source. researchgate.net | Inexpensive catalyst, ambient reaction conditions. researchgate.net | May require optimization to prevent reduction to the amine. |

Multi-Step Convergent and Linear Synthesis Design

The construction of a molecule like this compound can be approached through both linear and convergent synthetic strategies. vapourtec.comudel.edu A linear synthesis involves the sequential modification of a single starting material, building the molecule step-by-step. libretexts.org In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages.

Strategic Implementation of Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for planning a multi-step synthesis by working backward from the target molecule to simpler, readily available starting materials. libretexts.orgyoutube.com

For this compound, the primary retrosynthetic disconnections would be:

Aldehyde Formation: The aldehyde can be traced back to a more stable precursor like a nitrile, ester, or alcohol. Given the known synthesis, an acid chloride (4,4-dinitropentanoyl chloride) is a key intermediate. dtic.mil

Gem-Dinitro Group Introduction: The gem-dinitro group is a key feature. This group can be formed from a single nitro group through oxidative nitration. acs.org

Carbon Skeleton Construction: The five-carbon backbone can be assembled through carbon-carbon bond-forming reactions, such as a Michael addition.

A plausible retrosynthetic pathway could start by disconnecting the aldehyde to its acid chloride precursor, 4,4-dinitropentanoyl chloride. dtic.mil This acid can be derived from 4,4-dinitropentanoic acid. dtic.milmolaid.com The synthesis of 4,4-dinitropentanoic acid itself can be envisioned through the Michael addition of a dinitromethane (B14754101) equivalent to an acrylate derivative.

Sequential Functional Group Transformations for Target Synthesis

Based on retrosynthetic analysis and documented procedures for analogous compounds, a potential linear synthesis for this compound can be outlined. A documented synthesis starts from 4,4-dinitropentanoic acid. dtic.mil

A Documented Linear Synthesis Approach:

Acid Chloride Formation: 4,4-Dinitropentanoic acid is converted to its corresponding acid chloride, 4,4-dinitropentanoyl chloride, using a chlorinating agent like thionyl chloride. This reaction yielded the product at 88%. dtic.mil

Selective Reduction: The synthesized 4,4-dinitropentanoyl chloride is then selectively reduced to this compound. The use of sodium trimethoxyborohydride in tetrahydrofuran at low temperatures (-40°C to -30°C) has been reported to achieve this transformation with a 72% yield. dtic.mil

Interactive Table: Summary of Synthetic Steps

| Step | Transformation | Reagents & Conditions | Reported Yield |

| 1 | 4,4-Dinitropentanoic acid → 4,4-Dinitropentanoyl chloride | Thionyl chloride | 88% dtic.mil |

| 2 | 4,4-Dinitropentanoyl chloride → this compound | Sodium trimethoxyborohydride in Tetrahydrofuran, -40°C to -30°C | 72% dtic.mil |

Chemical Reactivity and Transformation Studies of 4,4 Dinitropentanal

Reactivity at the Aldehyde Functional Group

The aldehyde functional group in 4,4-dinitropentanal is a key center for its chemical reactivity, participating in a variety of nucleophilic addition and redox reactions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. vedantu.comlibretexts.org This process typically involves the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol derivative. vedantu.com

In the presence of an acid catalyst, this compound can react with alcohols. libretexts.org The reaction proceeds through a hemiacetal intermediate, which is formed by the nucleophilic addition of one equivalent of the alcohol to the carbonyl group. libretexts.orgcolumbia.edu Subsequent reaction with a second equivalent of the alcohol leads to the formation of an acetal (B89532), a geminal-diether, with the elimination of a water molecule. libretexts.orgucalgary.ca The use of a diol, such as ethylene (B1197577) glycol, can lead to the formation of a cyclic acetal. columbia.eduucalgary.ca This reaction is reversible and can be driven towards the acetal by removing water or using an excess of the alcohol. ucalgary.ca

Table 1: Acetal Formation from this compound

| Reactant | Catalyst | Product |

| This compound, Excess Ethanol | Acid (e.g., TsOH) | 1,1-Diethoxy-4,4-dinitropentane |

| This compound, Ethylene Glycol | Acid (e.g., TsOH) | 2-(3,3-Dinitrobutyl)-1,3-dioxolane |

This table illustrates the expected products from the reaction of this compound with an alcohol or a diol under acidic conditions, based on general principles of acetal formation. libretexts.orgucalgary.ca

Primary amines react with this compound in a condensation reaction to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The reaction is reversible and the pH needs to be carefully controlled, typically around 5, for optimal imine formation. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group for elimination as water. libretexts.org

Table 2: Imine Formation from this compound with Primary Amines

| Amine Reactant | Product (Imine) |

| Methylamine | N-(4,4-Dinitropentylidene)methanamine |

| Aniline | N-(4,4-Dinitropentylidene)aniline |

This table shows the predicted imine products from the reaction of this compound with representative primary amines. libretexts.orgmasterorganicchemistry.com

Secondary amines react with this compound to form enamines. mychemblog.commasterorganicchemistry.com Similar to imine formation, this reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the secondary amine to the carbonyl group. masterorganicchemistry.com However, instead of forming a C=N double bond, a C=C double bond is formed adjacent to the nitrogen atom through deprotonation of an alpha-carbon. mychemblog.commasterorganicchemistry.com

Hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), react with aldehydes to form stable, often crystalline, hydrazones. uni-konstanz.deallen.inbyjus.com This reaction is a condensation reaction where the nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon, leading to the formation of a C=N bond and the elimination of water. allen.inbyjus.com The resulting 2,4-dinitrophenylhydrazone of this compound would be a solid derivative, useful for characterization. uni-konstanz.debyjus.com

Table 3: Derivatization of this compound

| Reagent | Derivative Type | Product Name |

| Diethylamine | Enamine | 1-(Diethylamino)-4,4-dinitropent-1-ene |

| 2,4-Dinitrophenylhydrazine | Hydrazone | 1-(2,4-Dinitrophenyl)-2-(4,4-dinitropentylidene)hydrazine |

This table outlines the expected derivatization products of this compound with a secondary amine and a hydrazine derivative. mychemblog.commasterorganicchemistry.comuni-konstanz.debyjus.com

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

The aldehyde functional group of this compound can be selectively oxidized to the corresponding carboxylic acid, 4,4-dinitropentanoic acid. dtic.milresearchgate.net This transformation can be achieved using various oxidizing agents. The resulting 4,4-dinitropentanoic acid is a solid with a reported melting point of 98-99°C. dtic.mil This acid can be further converted to its acid chloride or ester derivatives. dtic.milvulcanchem.com For instance, the synthesis of methyl 4,4-dinitropentanoate has been described. researchgate.net

Table 4: Oxidation of this compound

| Oxidizing Agent | Product |

| Mild Oxidizing Agent (e.g., Tollens' reagent) | 4,4-Dinitropentanoic acid |

| Stronger Oxidizing Agent (e.g., Chromic acid) | 4,4-Dinitropentanoic acid |

This table illustrates the expected product from the oxidation of the aldehyde group in this compound.

Research has shown that 4,4-dinitropentanoic acid can be prepared from the hydrolysis of methyl 4,4-dinitropentanoate. researchgate.net It has also been synthesized through the addition of dinitroethane to methyl acrylate (B77674) followed by hydrolysis of the resulting ester. dtic.mil

Reduction of the aldehyde group in this compound to a primary alcohol can be accomplished using reducing agents such as sodium borohydride (B1222165). dtic.millibretexts.org For example, the reduction of 4,4-dinitropentanoyl chloride with sodium trimethoxyborohydride yielded this compound. dtic.mil Further reduction would lead to the corresponding alcohol.

Oxidation and Reduction Chemistry of the Carbonyl Center

Controlled Reduction to Primary Alcohols (Nitrocarbinols)

The selective reduction of the aldehyde group in this compound to a primary alcohol, yielding 4,4-dinitropentanol, can be achieved using specific reducing agents. One effective method involves the use of sodium trimethoxyborohydride. This reagent has demonstrated the ability to selectively reduce the aldehyde functionality while leaving the geminal dinitro group intact.

For instance, the reduction of 4,4-dinitropentanoyl chloride with sodium trimethoxyborohydride has been reported to produce this compound in a 72% yield. dtic.mil Subsequent reduction of the aldehyde would lead to the desired nitrocarbinol. The general efficacy of sodium trimethoxyborohydride in reducing aliphatic nitro aldehydes to their corresponding nitrocarbinols is well-documented. dtic.mil For example, the reduction of 4-methyl-4-nitro-1-pentanal with this reagent affords 4-methyl-4-nitro-1-pentanol in a high yield of 90%. dtic.mil This suggests a similar high-yielding conversion for this compound.

Table 1: Reduction of Nitro Aldehydes with Sodium Trimethoxyborohydride

| Starting Material | Product | Yield (%) |

| 4,4-Dinitropentanoyl Chloride | This compound | 72 dtic.mil |

| 4-Methyl-4-nitro-1-pentanal | 4-Methyl-4-nitro-1-pentanol | 90 dtic.mil |

Aldol (B89426) and Related Condensation Reactions

The aldehyde functionality of this compound allows it to participate in aldol and related condensation reactions. In these reactions, the aldehyde acts as an electrophile, reacting with an enolate or other nucleophilic carbon species. openstax.orgvanderbilt.edu The fundamental process involves the nucleophilic addition of the enolate to the carbonyl carbon of the aldehyde, followed by protonation to form a β-hydroxy carbonyl compound. openstax.orglibretexts.org

The reaction is typically base-catalyzed, with common bases including sodium ethoxide or sodium hydroxide. openstax.org The presence of α-hydrogens on the reaction partner is a prerequisite for enolate formation. libretexts.org The equilibrium of the aldol reaction can be influenced by steric factors and the specific reaction conditions. openstax.org In the case of this compound, the bulky geminal dinitro group may sterically hinder the reaction.

Crossed or mixed aldol condensations, where this compound reacts with a different carbonyl compound, are also possible. libretexts.org To achieve a single product in a crossed aldol reaction, one of the carbonyl partners should not have α-hydrogens, thus being unable to form an enolate and only acting as an acceptor. oregonstate.edu

A related reaction is the condensation with compounds like 2,4-dinitrophenylhydrazine (Brady's reagent), which is a classical test for aldehydes and ketones. allen.in This reaction involves nucleophilic addition to the carbonyl group followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone, typically a colored precipitate. allen.in

Reactivity of the Geminal Dinitro Group

The geminal dinitro group imparts unique reactivity to the this compound molecule.

Nucleophilic substitution at the carbon atom bearing the two nitro groups is a challenging transformation. Generally, nucleophilic substitution reactions occur at sp3-hybridized carbons bonded to a good leaving group. libretexts.orglibrary.ph However, the nitro group is typically a poor leaving group. For a substitution to occur, it would likely proceed through an SN1 or SN2 mechanism. An SN2 reaction would involve a backside attack by a nucleophile, which could be sterically hindered. libretexts.orgsiue.edu An SN1 mechanism would require the formation of a carbocation, which would be destabilized by the electron-withdrawing nitro groups.

While direct substitution of a nitro group is uncommon, reactions involving the acidic proton on the carbon adjacent to the nitro groups can lead to the formation of a nitronate anion. This anion can then react with electrophiles.

The presence of both an aldehyde and a geminal dinitro group within the same molecule opens up possibilities for intramolecular cyclization reactions. Under certain conditions, one of the nitro groups could potentially participate in a cyclization reaction with the aldehyde. For instance, treatment with a Lewis acid could activate the aldehyde towards nucleophilic attack by the oxygen atom of a nitro group. beilstein-journals.org Base-promoted intramolecular cyclizations are also a known synthetic strategy. rsc.org Such reactions can lead to the formation of heterocyclic structures. For example, aldehydes are known to react with primary nitro compounds to form isoxazole (B147169) derivatives under basic conditions. rsc.org

Denitration, the removal of one or more nitro groups, can occur under specific reaction conditions. Reductive denitration can be achieved using various reducing agents. For example, the reduction of nitroaromatic compounds to valuable aromatic amines is often accomplished using sodium borohydride in the presence of a nanocatalyst. nih.gov

In the context of this compound, the analysis of byproducts from various reactions is crucial for understanding the stability of the geminal dinitro group. For instance, under strongly basic or high-temperature conditions, elimination or decomposition pathways might lead to the loss of one or both nitro groups.

Intramolecular Cyclization Involving Nitro Group Participation

Inter-Functional Group Reactions and Rearrangements

The proximity of the aldehyde and geminal dinitro groups can lead to complex inter-functional group reactions and rearrangements. For example, under superacidic conditions, protonation of the carbonyl oxygen can lead to the formation of a reactive cation that could undergo intramolecular cyclization. beilstein-journals.org Such transformations can be highly dependent on the specific reagents and reaction conditions employed.

Impact of Vicinal Functional Groups on Reactivity

A critical point to note is that this compound does not possess vicinal functional groups in the strictest sense of the term, which describes two functional groups attached to adjacent carbon atoms. The two nitro groups in this compound are attached to the same carbon atom (C4), a configuration known as a geminal or gem-dinitro arrangement.

The reactivity of the molecule is undoubtedly influenced by this gem-dinitro group. Generally, gem-dinitroalkanes are known for the increased acidity of the protons on the adjacent carbon (the α-carbon, which is C3 in this case). wiley.com This enhanced acidity makes the α-carbon a potential site for nucleophilic attack and condensation reactions. However, specific studies quantifying the impact of the gem-dinitro group on the reactivity of the adjacent methylene (B1212753) (C3) or the distal aldehyde group (C1) in this compound have not been found. Without dedicated research, a detailed discussion with supporting data on this topic is not possible.

Tandem Reaction Sequences and Cascade Transformations

Tandem or cascade reactions, which involve multiple bond-forming steps in a single synthetic operation without the isolation of intermediates, are a significant area of modern organic synthesis. Such reactions involving nitroalkanes and aldehydes have been developed. For instance, one-pot asymmetric syntheses of γ-nitroaldehydes from different starting aldehydes and nitroalkanes have been achieved through catalytic tandem reactions. acs.org Another study describes a tandem Nef-Henry reaction where a primary nitroalkane is converted to an aldehyde, which then participates in a subsequent reaction. unicam.it

These examples establish that the functional groups present in this compound (an aldehyde and a gem-dinitro moiety) are, in principle, capable of participating in tandem sequences. An intramolecular reaction, for example, could theoretically be initiated at either the aldehyde or the acidic C-H bond at the C2 position. However, a search of the chemical literature did not yield any specific examples of tandem or cascade reactions that utilize this compound as a starting material or key intermediate. Consequently, no detailed research findings or data tables for such transformations involving this specific compound can be provided.

Advanced Spectroscopic and Structural Elucidation of 4,4 Dinitropentanal and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the determination of connectivity, stereochemistry, and conformational preferences.

For 4,4-dinitropentanal, the electron-withdrawing nature of the two nitro groups at the C4 position significantly influences the chemical shifts of nearby protons and carbons. The aldehyde proton (CHO) is expected to appear as a triplet in the ¹H NMR spectrum in the downfield region, typically around δ 9.7-9.8 ppm, due to coupling with the adjacent methylene (B1212753) group (C2). The protons on the carbon adjacent to a nitro group (α-proton) are known to resonate in the range of δ 4.0-4.4 ppm. researchgate.net In the case of this compound, the single proton at C4 would likely appear as a multiplet in this region, influenced by the adjacent methylene group (C3). The methylene groups at C2 and C3 would present as complex multiplets in the aliphatic region of the spectrum.

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde is the most deshielded, appearing at approximately δ 198-200 ppm. The carbon bearing the two nitro groups (C4) would also be significantly downfield due to the strong inductive effect of the nitro groups. Based on data for related nitroalkanes, this signal could be expected in the δ 80-90 ppm range. The remaining methylene carbons would appear in the typical aliphatic region.

Conformational analysis of acyclic nitroalkanes can be complex due to free rotation around single bonds. Dynamic NMR studies on related compounds, often in conjunction with computational modeling, can provide insights into the rotational barriers and preferred conformers. unibas.it For this compound, the steric bulk of the gem-dinitro group and potential intramolecular interactions would influence the conformational equilibrium.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H1 (CHO) | 9.7 - 9.8 | 198 - 200 | t |

| H2 | 2.8 - 3.0 | 40 - 45 | m |

| H3 | 2.3 - 2.5 | 25 - 30 | m |

| H4 | 4.2 - 4.5 | 80 - 90 | m |

| H5 (CH₃) | 1.6 - 1.8 | 15 - 20 | s |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interaction Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. pg.edu.pl These two methods are often complementary, as some vibrational modes that are weak or absent in IR may be strong in Raman, and vice versa. ucla.edu

For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the nitro and carbonyl groups. The nitro group in nitroalkanes gives rise to two characteristic and intense stretching vibrations: an asymmetric stretch (ν_as) typically found near 1550 cm⁻¹ and a symmetric stretch (ν_s) near 1365 cm⁻¹. pg.edu.pl The aldehyde group will exhibit a strong C=O stretching band in the region of 1740-1690 cm⁻¹. ucla.edu Additionally, the C-H stretching vibration of the aldehyde proton usually appears as a pair of weak to medium bands around 2850 and 2750 cm⁻¹.

Raman spectroscopy would also be effective in identifying these key functional groups. While the polar C=O and N-O bonds are strong in the IR, the C-C backbone and other less polar bonds may show more prominently in the Raman spectrum, providing a more complete picture of the vibrational framework of the molecule.

Table 2: Characteristic Infrared (IR) and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| -NO₂ | Asymmetric Stretch | 1550 - 1575 | 1550 - 1575 | Strong (IR), Medium (Raman) |

| -NO₂ | Symmetric Stretch | 1365 - 1385 | 1365 - 1385 | Strong (IR), Strong (Raman) |

| -CHO | C=O Stretch | 1720 - 1740 | 1720 - 1740 | Strong (IR), Medium (Raman) |

| -CHO | C-H Stretch | 2720, 2820 | 2720, 2820 | Medium (IR), Medium (Raman) |

| C-H (alkane) | Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| C-H (alkane) | Bending | 1340 - 1470 | 1340 - 1470 | Medium-Variable |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition, as well as for deducing structural features through the analysis of fragmentation patterns.

For aliphatic nitro compounds, the molecular ion peak in electron ionization (EI) mass spectrometry is often weak or absent due to rapid fragmentation. youtube.com The primary fragmentation pathways for nitroalkanes involve the loss of the nitro group as either a nitrogen dioxide radical (•NO₂, mass loss of 46) or as a nitrite (B80452) anion (NO₂⁻), or the loss of nitrous acid (HNO₂, mass loss of 47).

In the case of this compound, the presence of the aldehyde group introduces additional fragmentation pathways. A common fragmentation for aldehydes is the α-cleavage, which would involve the loss of the formyl radical (•CHO, mass loss of 29) or a hydrogen radical (•H, mass loss of 1). Another significant fragmentation route for aldehydes with a sufficiently long alkyl chain is the McLafferty rearrangement, which would result in the loss of a neutral alkene molecule. For this compound, this could lead to a characteristic fragment ion.

High-resolution mass spectrometry (HRMS) would be invaluable for determining the precise elemental composition of the parent ion and its fragments, which is essential for confirming the molecular formula.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 176 | [M]⁺ | Molecular Ion |

| 130 | [M - NO₂]⁺ | Loss of a nitro group |

| 129 | [M - HNO₂]⁺ | Loss of nitrous acid |

| 147 | [M - CHO]⁺ | α-cleavage, loss of formyl radical |

| 175 | [M - H]⁺ | α-cleavage, loss of hydrogen radical |

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a suitable single crystal of this compound itself might be challenging due to its reactivity and potential instability, derivatives of this compound could be more amenable to crystallization.

The synthesis and crystal structure analysis of various gem-dinitro compounds have been reported in the literature. nih.govcdnsciencepub.comrsc.org These studies reveal important structural parameters, such as bond lengths, bond angles, and intermolecular interactions in the solid state. For a gem-dinitroalkane, the C-N bond lengths are typically around 1.49-1.52 Å, and the O-N-O bond angles are in the range of 123-126°. The two nitro groups are generally twisted with respect to each other to minimize steric hindrance.

Should a crystalline derivative of this compound be prepared, for instance, through reaction of the aldehyde to form a more stable hydrazone or oxime, X-ray diffraction analysis would provide precise information on the molecular geometry and packing in the crystal lattice. This would include the conformation of the pentanal chain and the orientation of the nitro groups, offering a definitive structural picture that complements the solution-state information from NMR.

Computational and Theoretical Investigations of 4,4 Dinitropentanal

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. kit.edunih.gov By solving the Kohn-Sham equations, DFT can provide accurate reconstructions of electronic structures, offering a theoretical basis for understanding molecular behavior. rsc.org For a molecule like 4,4-dinitropentanal, DFT calculations would be instrumental in elucidating its fundamental electronic characteristics.

Molecular Orbital Calculations and Charge Distribution

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

For this compound, the electron-withdrawing nature of the two nitro groups and the carbonyl group would significantly influence the energies of these frontier orbitals. It is anticipated that the HOMO would be localized primarily on the pentanal backbone, while the LUMO would be centered around the electron-deficient nitro groups and the carbonyl carbon. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Natural Population Analysis (NPA) is a method used to calculate the atomic charges within a molecule, providing insight into the charge distribution. In this compound, the oxygen atoms of the nitro and carbonyl groups would exhibit significant negative charges, while the nitrogen atoms and the carbonyl carbon would carry positive charges. The carbon atom at the C4 position, bonded to two nitro groups, would also be significantly electron-deficient.

Hypothetical DFT Calculation Results for this compound

| Parameter | Predicted Value | Implication |

| HOMO Energy | -8.5 eV | Indicates moderate electron-donating capability. |

| LUMO Energy | -3.2 eV | Indicates strong electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests relatively high kinetic stability but susceptibility to nucleophilic attack. |

| NPA Charge on C=O Carbon | +0.65 e | Highly electrophilic site, prone to nucleophilic addition. |

| NPA Charge on Nitro Oxygens | -0.55 e | Nucleophilic sites, capable of hydrogen bonding. |

| NPA Charge on C4 Carbon | +0.40 e | Electrophilic center due to two attached nitro groups. |

Electrostatic Potential Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is invaluable for predicting how molecules will interact and for identifying reactive sites. researchgate.net The map uses a color scale where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles). Green and yellow represent areas of neutral potential.

For this compound, the MEP map would be expected to show intense red regions around the oxygen atoms of both the carbonyl group and the two nitro groups, identifying these as the primary sites for electrophilic attack and hydrogen bond acceptance. Conversely, a distinct blue region would be anticipated around the hydrogen of the aldehyde group and near the carbonyl carbon, highlighting its electrophilic nature. This visualization confirms that the carbonyl carbon is a prime target for nucleophiles.

Reaction Mechanism Studies and Transition State Identification

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. nih.gov Computational methods can map out reaction pathways, identify high-energy transition states, and calculate the energy barriers that govern reaction rates. nih.govsmu.edu

Energy Profiles for Key Transformations

A key transformation for this compound would be the nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. A reaction energy profile for this process would illustrate the change in potential energy as the reaction progresses from reactants to products. nih.gov The profile would show an initial reactant complex, followed by an energy increase to reach the transition state, and then a decrease to the final product. nih.gov

The transition state (TS) is the highest energy point on the reaction coordinate and represents the bottleneck of the reaction. smu.edu For a nucleophilic addition, the TS would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O pi bond. The activation energy (Ea) is the energy difference between the reactants and the transition state, and it determines the reaction rate.

Hypothetical Energy Profile for Nucleophilic Addition to this compound

| Reaction Coordinate | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Nucleophile |

| Transition State (TS) | +15 | Partial bond formation between nucleophile and carbonyl carbon. |

| Product | -10 | Tetrahedral addition product. |

| Activation Energy (Ea) | +15 | Energy barrier for the reaction. |

| Reaction Enthalpy (ΔH) | -10 | Exothermic reaction. |

Solvent Effects on Reaction Energetics and Pathways

Solvents can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. rsc.org The effect of a solvent depends on its polarity and its ability to form hydrogen bonds.

For the nucleophilic addition to this compound, the transition state is expected to be more polar than the reactants, with a developing negative charge on the carbonyl oxygen.

Polar Protic Solvents (e.g., water, ethanol): These solvents would strongly solvate the developing negative charge on the oxygen in the transition state through hydrogen bonding. This stabilization lowers the energy of the transition state, thereby decreasing the activation energy and accelerating the reaction rate.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize charged species through dipole-dipole interactions but lack hydrogen-bonding capability. They would also stabilize the transition state, though likely to a lesser extent than protic solvents, leading to a faster reaction compared to nonpolar solvents.

Nonpolar Solvents (e.g., hexane, toluene): These solvents would offer minimal stabilization to the polar transition state, resulting in a higher activation energy and a significantly slower reaction rate.

Conformational Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.meijpsr.com These different arrangements, or conformers, often have different energies, and their relative populations are determined by these energy differences. upenn.edu

The flexibility of the pentanal chain in this compound allows for multiple conformations. The key rotations would be around the C2-C3 and C3-C4 bonds. The stability of these conformers is governed by a balance of several intramolecular interactions:

Steric Hindrance: Repulsive interactions that occur when atoms are forced too close together. In this compound, steric strain would arise from interactions between the bulky nitro groups and other parts of the molecule.

Dipole-Dipole Interactions: The two C-N bonds of the nitro groups and the C=O bond all possess significant dipole moments. The relative orientation of these dipoles will greatly affect conformational stability. Conformations that align these dipoles in a repulsive manner (e.g., parallel) will be higher in energy than those that minimize this repulsion.

Torsional Strain: Strain associated with the eclipsing of bonds on adjacent atoms. Staggered conformations are generally lower in energy than eclipsed ones.

A computational scan of the potential energy surface by rotating the dihedral angles would reveal the lowest-energy (most stable) conformers. It is plausible that the most stable conformer of this compound would adopt a staggered arrangement that minimizes both steric clashes and the electrostatic repulsion between the negatively charged oxygen atoms of the nitro groups and the carbonyl group.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical Framework for Spectroscopic Predictions

Computational methods, particularly DFT, are employed to calculate the electronic structure and properties of molecules. From the optimized molecular geometry, various spectroscopic parameters can be predicted. For Infrared (IR) spectroscopy, calculations yield harmonic vibrational frequencies and their corresponding intensities. These frequencies arise from the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the primary predictable parameters are the chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method is a commonly used DFT-based approach for calculating magnetic shielding tensors, from which NMR chemical shifts are derived. ajol.inforesearchgate.net These theoretical predictions are then compared with experimental data to validate the computational model and to aid in the assignment of experimental spectra.

It is a common practice to apply a scaling factor to the calculated vibrational frequencies to correct for systematic errors arising from the approximations inherent in the theoretical models, such as the neglect of anharmonicity and the use of finite basis sets. nih.gov

Vibrational Spectroscopy (IR) Analysis

The IR spectrum of a molecule is unique and provides a "fingerprint" based on its vibrational modes. For a compound like this compound, key vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO₂) groups, the stretching of the carbonyl (C=O) group of the aldehyde, and various C-H and C-C bond vibrations.

Computational studies on related dinitro compounds, such as 1,2-dinitroethane, have shown that DFT calculations can accurately predict the vibrational frequencies of different conformers (e.g., gauche and trans). rsc.org For instance, the characteristic asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1550-1580 cm⁻¹ and 1350-1380 cm⁻¹, respectively.

The table below illustrates a hypothetical comparison between calculated and experimental IR frequencies for a dinitroalkane, showcasing the typical level of agreement achieved after scaling.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1565 | 1560 |

| NO₂ Symmetric Stretch | 1370 | 1375 |

| C=O Stretch | 1720 | 1725 |

| C-H Stretch (Aliphatic) | 2950 | 2960 |

| C-N Stretch | 880 | 875 |

This table is illustrative and based on typical values for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is indispensable for determining the connectivity and chemical environment of atoms in a molecule. Computational methods are particularly valuable for assigning complex NMR spectra and for studying dynamic processes like conformational changes or proton transfer.

A study on 1,1-dinitroethane (B1361779) complexed with collidine demonstrated the power of DFT calculations in predicting ¹H and ¹³C NMR chemical shifts and coupling constants. The B3LYP functional with a 6-31++G(d,p) basis set was used to calculate these parameters for different points along a proton transfer reaction coordinate. acs.org The calculated values for the stable complex showed good agreement with the experimental data, allowing for a detailed understanding of the hydrogen bonding and equilibrium involved. acs.org

For this compound, one would expect distinct signals for the protons and carbons at different positions in the molecule. The aldehyde proton would appear at a characteristic downfield shift, while the protons on the carbon chain would have shifts influenced by the electron-withdrawing nitro groups.

Below is a representative table comparing theoretical and experimental NMR chemical shifts for a model nitroalkane.

| Atom | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| CH (aldehyde) | 9.8 | 9.78 | 202.1 | 202.5 |

| CH₂ (alpha to C=O) | 2.8 | 2.75 | 45.3 | 45.8 |

| CH₂ (beta to C=O) | 2.2 | 2.18 | 28.9 | 29.2 |

| CH (gem-dinitro) | 6.5 | 6.45 | 89.7 | 89.5 |

| CH₃ | 1.9 | 1.88 | 20.5 | 20.7 |

This table is illustrative and based on typical values for related compounds.

The agreement between the calculated and experimental spectroscopic data provides strong evidence for the proposed molecular structure and allows for a detailed assignment of the spectral features. ajol.infoacs.org These computational approaches, therefore, represent a critical component in the comprehensive analysis of chemical compounds like this compound.

Applications of 4,4 Dinitropentanal in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Synthetic Building Block for Complex Molecules

4,4-Dinitropentanal's structure allows it to serve as a versatile starting material for the synthesis of more complex organic molecules. The aldehyde group and the dinitroalkyl group can undergo a variety of chemical transformations, enabling the construction of diverse molecular frameworks.

While specific examples detailing the use of this compound in the synthesis of dinitrated heterocycles are not extensively documented, its structure suggests significant potential for such applications based on established reactions of nitro compounds. The nitro groups can be readily reduced to amino groups, which are key nucleophiles in the formation of nitrogen-containing heterocycles. arkat-usa.org For instance, reduction of the two nitro groups would yield a diamine, which could then undergo intramolecular or intermolecular condensation reactions with the existing aldehyde function or other introduced electrophiles to form cyclic structures.

Another potential pathway involves the reductive cyclization of the dinitro compound itself. Palladium-catalyzed reductive cyclization of dinitroarenes with carbon monoxide is a known method for forming heterocyclic cores. nih.govacs.org A similar strategy could potentially be adapted for aliphatic dinitro compounds like this compound. Furthermore, nitroalkanes can be activated with agents like polyphosphoric acid to act as electrophiles in cyclization reactions, opening another avenue for heterocyclic synthesis. rsc.orgnih.govmdpi.com The cyclization of dinitro compounds through various mechanisms, including base-catalyzed and iodine-mediated reactions, is also a recognized strategy in organic synthesis. nih.govbeilstein-journals.orgresearchgate.net

| Potential Heterocycle Synthesis Pathways from this compound |

| Reaction Type |

| Reduction of Nitro Groups & Intramolecular Cyclization |

| Reductive Carbonylative Cyclization |

| Electrophilic Activation & Annulation |

The dual functionality of this compound makes it an excellent scaffold for building multi-functionalized aliphatic chains. The reactivity of both the aldehyde and the gem-dinitro group can be precisely controlled to introduce a variety of other functional groups.

The aldehyde group is susceptible to classic carbonyl chemistry. A key example is the Henry Reaction (or nitroaldol reaction), where the aldehyde reacts with another nitroalkane in the presence of a base to form a β-nitroalcohol. organic-chemistry.orgwikipedia.org Applying this to this compound would extend the carbon chain and introduce a third nitro group as well as a hydroxyl group.

The gem-dinitro group also offers multiple synthetic routes. The acidic proton on the carbon adjacent to the aldehyde (the α-carbon) can be removed by a base, creating a stabilized carbanion that can act as a nucleophile in C-C bond-forming reactions. arkat-usa.org Conversely, the nitro groups themselves can be transformed. The Nef reaction, for example, converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, through acid hydrolysis of its nitronate salt. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgchemistry-reaction.comarkat-usa.org This could potentially transform the dinitromethyl group into a ketone, yielding a 1,4-dicarbonyl compound. Furthermore, the reduction of the nitro groups to amines provides a route to amino-functionalized chains. nowgonggirlscollege.co.in

| Potential Reactions for Functionalizing the this compound Scaffold |

| Functional Group |

| Aldehyde |

| Aldehyde |

| Aldehyde |

| gem-Dinitro |

| gem-Dinitro |

| α-Carbon |

Precursor for Dinitrated Heterocyclic Systems

Contributions to Polymer Science and Polymerization Initiators (if applicable)

There is no direct evidence to suggest that this compound is used as a conventional polymerization initiator. However, its structure, rich in high-energy nitro groups, points toward a potential application in the field of energetic polymers. Energetic polymers are materials that contain "explosophores" such as nitro (C-NO2, O-NO2), nitramine (N-NO2), or azido (B1232118) (N3) groups, which release significant energy upon combustion. dtic.milat.ua These polymers are critical components of propellants and plastic-bonded explosives (PBXs). at.uanih.gov

Nitro compounds can be used to synthesize energetic polymers. google.com For instance, nitro-substituted compounds can undergo in-situ electrochemical polymerization where the nitro groups are reduced to form azo linkages, creating a polymer that acts as a cathode material in batteries. acs.orgnih.gov Given that this compound contains two nitro groups, it could theoretically serve as a monomer or a precursor to a monomer for creating such energetic materials. The aldehyde group provides a reactive handle for polymerization, for example, through condensation reactions, while the dinitro groups would impart the desired energetic properties to the resulting polymer backbone. dtic.mild-nb.info

Development of Specialized Chemical Formulations and Reagents

A well-established application for aldehydes and ketones is their reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), often referred to as Brady's reagent. wikipedia.org This reaction is a cornerstone of qualitative organic analysis. When this compound is treated with Brady's reagent (a solution of DNPH in methanol (B129727) and sulfuric acid), it undergoes a condensation reaction. google.comwikipedia.org This reaction involves the nucleophilic addition of the hydrazine (B178648) to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule.

The product of this reaction is a this compound-2,4-dinitrophenylhydrazone, which is a solid precipitate. google.com The formation of this yellow, orange, or red precipitate serves as a positive test for the carbonyl group. wikipedia.org The resulting hydrazone derivative has a characteristic sharp melting point, which can be used to identify the original aldehyde. Therefore, this compound can be used to create a specific, solid derivative for analytical and characterization purposes.

Future Research Perspectives for 4,4 Dinitropentanal

Exploration of Novel Catalytic Methods for Synthesis and Transformation

The traditional synthesis of 4,4-dinitropentanal involves the reduction of 4,4-dinitropentanoyl chloride. A documented method utilizes sodium trimethoxyborohydride as the reducing agent, achieving a 72% yield. While effective, contemporary research is geared towards the development of more efficient, selective, and environmentally benign catalytic systems.

Future research could explore a variety of catalytic approaches for both the synthesis and subsequent transformation of this compound. One promising area is the use of heterogeneous catalysts, such as basic alumina, which has been successful in the one-pot synthesis of other 1,3-dinitroalkanes from aldehydes and nitromethane. um.edu.mtresearchgate.netthieme-connect.com This approach simplifies catalyst recovery and product purification. Furthermore, biocatalysis and organocatalysis offer mild and selective alternatives. For instance, a combination of alcohol oxidase and lysine (B10760008) has been used in a one-pot cascade reaction to produce dinitroalkanes from alcohols in an aqueous buffer, a method that could potentially be adapted for this compound synthesis. researchgate.net

The transformation of the dinitromethyl and aldehyde functionalities of this compound is another fertile ground for catalytic innovation. The nitro groups can be transformed into a variety of other functional groups, and the aldehyde can undergo numerous condensation and addition reactions. wiley.com Peptide-catalyzed conjugate addition reactions of aldehydes to nitroolefins have been shown to produce γ-nitroaldehydes, which are versatile synthetic intermediates. chimia.ch Research into similar peptide-based catalysts could unlock novel transformations for this compound.

Green Chemistry Approaches in this compound Production and Reactions

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern chemical synthesis. acs.orgnih.gov For a compound like this compound, which contains energetic nitro groups, the adoption of greener methodologies is particularly pertinent.

Future research should prioritize the development of environmentally benign synthetic routes. This could involve the use of safer, renewable solvents and reagents. For example, the use of water as a solvent in conjunction with micellar media has been shown to be effective for the synthesis of other nitro compounds. organic-chemistry.org The use of solid-supported reagents, such as inorganic nitrates on silica (B1680970) gel, presents another green alternative to traditional nitration methods. researchgate.net

Furthermore, minimizing waste through atom-economical reactions is a key tenet of green chemistry. acs.org Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly desirable. researchgate.netrsc.org Designing a cascade process for the synthesis of this compound, perhaps starting from more readily available precursors, would be a significant advancement in its sustainable production. The use of catalytic rather than stoichiometric reagents is another cornerstone of green chemistry, reducing waste and often leading to milder reaction conditions. organic-chemistry.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability, particularly for energetic materials. europa.euresearchgate.neteuropa.eu The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow system can prevent runaway reactions and the formation of byproducts. vapourtec.comnih.gov

The synthesis of this compound, involving energetic nitro groups, is an ideal candidate for adaptation to a flow process. Future research could focus on developing a continuous-flow synthesis of this compound, which would not only enhance safety but also allow for easier scale-up. vapourtec.com Multistep continuous-flow synthesis using heterogeneous catalysts has been successfully applied to the production of other nitro-containing compounds and could serve as a model for this compound. acs.org

Moreover, the integration of flow chemistry with automated synthesis platforms, sometimes referred to as "self-driving laboratories," is revolutionizing chemical discovery and development. digitellinc.comchemrxiv.org These automated systems can rapidly screen reaction conditions and catalysts, accelerating the optimization of synthetic routes. Applying such automated platforms to the synthesis and transformation of this compound could rapidly expand the understanding of its chemistry and unlock new applications. The development of automated systems for the synthesis of energetic materials is an active area of research and could be directly applied to compounds like this compound. digitellinc.comresearchgate.net

Development of Analytical Techniques for In Situ Monitoring of Reactions Involving this compound

The ability to monitor chemical reactions in real-time provides invaluable mechanistic insights and allows for precise process control. For reactions involving potentially energetic compounds like this compound, in situ monitoring is crucial for ensuring safety and optimizing reaction conditions.

Future research should focus on the development and application of advanced analytical techniques for the in situ monitoring of the synthesis and subsequent reactions of this compound. Spectroscopic methods such as Surface-Enhanced Raman Spectroscopy (SERS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to monitor nitration reactions in real-time. rsc.orgorganic-chemistry.orgresearchgate.netrsc.org For instance, SERS has been employed to study the surface plasmon-induced nitration of aromatic rings, offering a potential tool to investigate the formation of the dinitro moiety in this compound under specific catalytic conditions. rsc.orgresearchgate.net In situ NMR has been utilized to monitor the nitration of aryl boronic acids, providing kinetic and mechanistic data. organic-chemistry.org Adapting these techniques to the specific chemistry of this compound would be a valuable research endeavor.

Expanding the Scope of its Application in Niche Chemical Fields

The synthetic utility of dinitroalkanes is well-established; they serve as versatile building blocks in organic synthesis. wiley.com The gem-dinitro group can be a precursor to other functionalities, and the adjacent methylene (B1212753) group is activated for various C-C bond-forming reactions. The aldehyde group further adds to the synthetic potential of this compound.

Future research should aim to expand the application of this compound in niche chemical fields. For example, 1,3-dinitroalkanes are known to be precursors for the synthesis of various heterocyclic compounds, such as pyrazoles. combichemistry.com The reaction of this compound with hydrazines could potentially lead to novel substituted pyrazoles with interesting biological or material properties. The Henry reaction, a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound, is another avenue for exploration. taylorandfrancis.compsu.edu Intramolecular Henry reactions of γ-nitroaldehydes are known to form cyclic products, suggesting that this compound could be a precursor to functionalized carbocyclic or heterocyclic systems. chimia.chacs.orgresearchgate.net

Given that many nitro compounds are used in the development of energetic materials, the properties of this compound and its derivatives in this context could be a subject of future investigation, always adhering to strict safety protocols. europa.euresearchgate.net

Q & A

Q. How can researchers ensure ethical data reporting when publishing conflicting results on this compound’s bioactivity?

- Methodological Answer: Disclose all experimental conditions (e.g., solvent purity, temperature gradients) and raw data in supplementary materials. Use CONSORT-style checklists for transparency. Discuss limitations (e.g., cell line variability in cytotoxicity assays) and propose replication frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.